![molecular formula C12H11BrOS B1443992 3-[2-(3-Bromophenoxy)ethyl]thiophene CAS No. 1492588-72-3](/img/structure/B1443992.png)
3-[2-(3-Bromophenoxy)ethyl]thiophene
Overview
Description
“3-[2-(3-Bromophenoxy)ethyl]thiophene” is a chemical compound with the molecular formula C12H11BrOS . It has an average mass of 283.184 Da and a monoisotopic mass of 281.971405 Da . This compound has diverse applications in scientific research.
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years . For instance, 3-Thiopheneethanol [3- (2-hydroxyethyl)thiophene] was used in the synthesis of various ether and ester derivatives such as 3- (2- (benzyloxy)ethyl)thiophene .Molecular Structure Analysis
The molecular structure of “3-[2-(3-Bromophenoxy)ethyl]thiophene” consists of a thiophene ring attached to a bromophenoxyethyl group .Chemical Reactions Analysis
Thiophene derivatives, including “3-[2-(3-Bromophenoxy)ethyl]thiophene”, can undergo various chemical reactions. For example, 3-Bromothianaphthene, a related compound, undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .Scientific Research Applications
Biologically Active Compounds
Thiophene-based analogs, including “3-[2-(3-Bromophenoxy)ethyl]thiophene”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Medicinal Chemistry
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .
Anti-Inflammatory Properties
Thiophene derivatives have been reported to possess anti-inflammatory properties . This makes them potentially useful in the development of new anti-inflammatory drugs .
Antimicrobial Properties
Thiophene derivatives also show antimicrobial properties . This suggests that they could be used in the development of new antimicrobial agents .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “3-[2-(3-Bromophenoxy)ethyl]thiophene” could potentially be used in this application .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that “3-[2-(3-Bromophenoxy)ethyl]thiophene” could potentially be used in the development of new organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “3-[2-(3-Bromophenoxy)ethyl]thiophene” could potentially be used in the development of new OLEDs .
Synthesis of New Compounds
Thiophene derivatives are used in the synthesis of new compounds . For example, three derivatives of thieno[3,2-b]thiophene end-capped with phenyl units have been synthesized and characterized . This suggests that “3-[2-(3-Bromophenoxy)ethyl]thiophene” could potentially be used in the synthesis of new compounds .
Mechanism of Action
Target of Action
Thiophene-based compounds are known to interact with a variety of biological targets, contributing to their diverse pharmacological properties .
Mode of Action
Thiophene derivatives are known to interact with their targets in various ways, leading to changes in cellular processes
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Thiophene derivatives are known to exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
properties
IUPAC Name |
3-[2-(3-bromophenoxy)ethyl]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrOS/c13-11-2-1-3-12(8-11)14-6-4-10-5-7-15-9-10/h1-3,5,7-9H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVDBCLXRLTQIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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